An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Pentyloxy)ethanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pentyloxy)ethanol, a member of the glycol ether family, is a chemical compound with applications in various industrial and research settings. Its amphiphilic nature, stemming from the presence of both a hydroxyl group and an ether linkage, makes it a subject of interest for studies involving solvents, surfactants, and reaction media. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Pentyloxy)ethanol, with a focus on presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key concepts. It is important to note that while computational data for this compound is available, there is a recognized need for more extensive experimental validation of its physicochemical properties.[1]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-(Pentyloxy)ethanol are summarized below. These properties are crucial for its handling, application in experimental designs, and for theoretical modeling.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | 2-(Pentyloxy)ethanol | [2] |
| Synonyms | Ethylene glycol monopentyl ether, Pentyl cellosolve | [3] |
| CAS Number | 6196-58-3 | [1][2] |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Appearance | Colorless liquid (expected) | N/A |
Tabulated Physical Properties
The following table summarizes the key physical properties of 2-(Pentyloxy)ethanol. It is critical to note that a significant portion of the available data is based on computational predictions rather than experimental determination.[1]
| Property | Value | Unit | Type | Source |
| Boiling Point | 186.9 | °C | Predicted | Cheméo |
| Melting Point | -35.1 | °C | Predicted | Cheméo |
| Density | 0.892 | g/cm³ | Predicted | Cheméo |
| Water Solubility | 24 g/L | g/L | N/A | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.3 | Computed | [2] | |
| Vapor Pressure | 0.1 | hPa at 22.9 °C | N/A | N/A |
| Refractive Index | 1.424 | Predicted | Cheméo |
Chemical Properties and Reactivity
As a glycol ether, 2-(Pentyloxy)ethanol exhibits chemical properties characteristic of both alcohols and ethers.
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Alcohol Group Reactivity : The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, oxidation, and formation of alkoxides. The presence of this group also allows for hydrogen bonding, which significantly influences its physical properties like boiling point and water solubility.[1]
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Ether Linkage Stability : The ether linkage is generally stable under most conditions but can be cleaved under harsh acidic conditions.
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Reactivity with Oxidizing Agents : Strong oxidizing agents can lead to the oxidation of the alcohol group.
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Stability : The compound is expected to be stable under normal storage conditions.
Experimental Protocols
A significant gap exists in the literature regarding detailed experimental protocols for the determination of the physical properties of 2-(Pentyloxy)ethanol.[1] However, standard methodologies for determining these properties are well-established.
General Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid chemical like 2-(Pentyloxy)ethanol.
Caption: Workflow for Physicochemical Characterization.
Synthesis of 2-(Pentyloxy)ethanol via Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for the preparation of ethers, including 2-(Pentyloxy)ethanol. This reaction proceeds via an S(_N)2 mechanism involving an alkoxide and a primary alkyl halide.[1]
Reaction Scheme:
CH₃(CH₂)₄OH + NaH → CH₃(CH₂)₄O⁻Na⁺ + H₂ CH₃(CH₂)₄O⁻Na⁺ + ClCH₂CH₂OH → CH₃(CH₂)₄OCH₂CH₂OH + NaCl
General Experimental Protocol:
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Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, sodium hydride (NaH) is carefully added to a solution of 1-pentanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium pentoxide.
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Ether Formation: 2-Chloroethanol is then added dropwise to the reaction mixture. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-(Pentyloxy)ethanol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Pentyloxy)ethanol is expected to show distinct signals corresponding to the different proton environments in the molecule.
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A triplet corresponding to the terminal methyl protons of the pentyl group.
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Multiplets for the methylene protons of the pentyl chain.
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A triplet for the methylene protons adjacent to the ether oxygen on the pentyl side.
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Triplets for the two methylene groups of the ethanol moiety.
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A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Pentyloxy)ethanol is expected to exhibit characteristic absorption bands for the functional groups present.
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A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
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A characteristic C-O stretching vibration for the ether linkage in the region of 1050-1150 cm⁻¹.
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A C-O stretching vibration for the primary alcohol at approximately 1050 cm⁻¹.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the synthetic pathway of 2-(Pentyloxy)ethanol via the Williamson ether synthesis.
Caption: Williamson Ether Synthesis Pathway.
Conclusion
2-(Pentyloxy)ethanol is a glycol ether with a range of potential applications. This guide has summarized its key physical and chemical properties based on available data. A notable gap in the scientific literature is the lack of comprehensive experimental data for this compound. Further research is warranted to experimentally validate the computationally predicted properties and to explore its full potential in various scientific and industrial fields. The provided methodologies and diagrams offer a foundational understanding for researchers and professionals working with or interested in 2-(Pentyloxy)ethanol.
